
3-Chloro-5-(pyridin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(pyridin-3-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and appropriate solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.
Aplicaciones Científicas De Investigación
3-Chloro-5-(pyridin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(pyridin-3-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(pyridin-3-yl)aniline
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
- 3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)phenyl]propan-1-ol
Uniqueness
3-Chloro-5-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
3-chloro-5-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2 |
Clave InChI |
KXQZLXZKYHZWMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



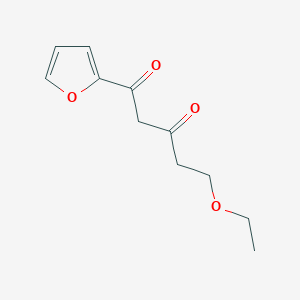
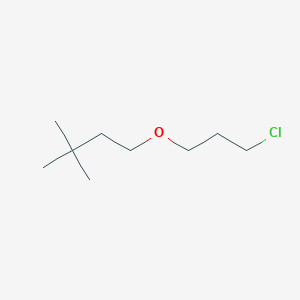
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
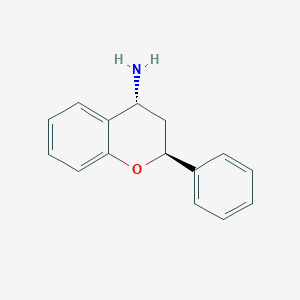
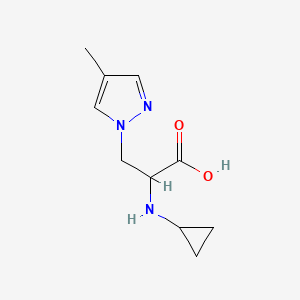
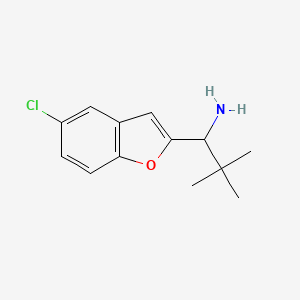
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)


